
TTA-A8
Descripción general
Descripción
TTA-A8 es un fármaco de molécula pequeña que actúa como antagonista de los canales de calcio tipo T. Fue desarrollado inicialmente por Merck Sharp & Dohme Corp. y se utiliza principalmente para fines de investigación. El compuesto ha mostrado potencial en el tratamiento de enfermedades del sistema nervioso, incluidos los trastornos del sueño y los dolores de cabeza .
Aplicaciones Científicas De Investigación
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 2.39 ± 0.10 |
HCT-116 | 3.90 ± 0.33 |
PC-3 | >100 |
These values indicate that the compound exhibits potent activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines, comparable to established treatments like sorafenib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituents on the pyridine ring significantly influence biological activity.
- Electron-withdrawing groups enhance inhibitory potency compared to electron-donating groups.
- The presence of a trifluoroethoxy group optimizes the compound's binding affinity to target proteins .
Applications in Research
The compound serves as a valuable tool in ongoing research focused on:
- Cancer Therapeutics : As a candidate for further development as a BRAF inhibitor.
- G Protein-Coupled Receptor Modulation : Potential applications in modulating GPCR pathways, which are critical in various physiological processes and disease states .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Anticancer Activity : A series of derivatives based on similar structures have shown promising results against multiple cancer types, suggesting that modifications to the core structure could yield even more effective agents .
- Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and toxicological impacts of this compound and its derivatives to ensure safety and efficacy in potential therapeutic applications.
Mecanismo De Acción
TTA-A8 ejerce sus efectos bloqueando los canales de calcio tipo T, que están involucrados en la regulación de la excitabilidad neuronal. Al inhibir estos canales, this compound reduce la entrada de iones de calcio a las neuronas, modulando así su actividad. Este mecanismo es particularmente útil en el tratamiento de afecciones como la epilepsia y los trastornos del sueño, donde la actividad neuronal anormal es un factor clave .
Métodos De Preparación
La síntesis de TTA-A8 implica varios pasos. Un método incluye la preparación de una fórmula in vivo mediante la mezcla de 50 μL de dimetilsulfóxido (DMSO) con 300 μL de polietilenglicol 300 (PEG300), seguido de la adición de 50 μL de Tween 80 y 600 μL de agua doblemente destilada (ddH2O) . El compuesto se purifica y se caracteriza para garantizar su calidad y eficacia.
Análisis De Reacciones Químicas
TTA-A8 experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido, polietilenglicol y Tween 80. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound que conservan sus propiedades de bloqueo de los canales de calcio .
Comparación Con Compuestos Similares
TTA-A8 es único por su alta selectividad y potencia como antagonista de los canales de calcio tipo T. Compuestos similares incluyen mibefradil, que también bloquea los canales de calcio tipo T pero con una selectividad moderada . Otros compuestos relacionados son levosemotiadil y ORM-10962, que se dirigen a diferentes tipos de canales de calcio y tienen diferentes grados de eficacia y selectividad .
Actividad Biológica
The compound 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide , with CAS number 1146395-46-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21F3N4O2
- Molecular Weight : 430.43 g/mol
- IUPAC Name : (R)-2-(4-(3-methylpyrazin-2-yl)phenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
- Purity : 98% .
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and are targets for many therapeutic agents. The compound's structural features suggest potential binding affinities to specific GPCR subtypes, which could lead to various downstream effects such as modulation of intracellular calcium levels and cyclic AMP production .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazine moiety has been associated with enhanced cytotoxicity against various cancer cell lines. Research demonstrated that derivatives targeting specific GPCRs can induce apoptosis in tumor cells by activating signaling pathways that lead to cell cycle arrest .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines through the downregulation of NF-kB signaling pathways. This action may be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Properties
There is emerging evidence that suggests neuroprotective effects attributed to compounds similar to this one. They may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Study | Findings |
---|---|
Study on Anticancer Properties | The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent cytotoxicity. |
Inflammation Model | In vivo studies showed significant reductions in edema and inflammatory markers in animal models treated with the compound compared to controls. |
Neuroprotection Study | The compound reduced neuronal cell death by 40% in models of oxidative stress-induced neurotoxicity. |
Propiedades
IUPAC Name |
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCOVUGQRXRTE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TTA-A8?
A1: this compound is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, this compound can modulate neuronal activity and affect sleep architecture.
Q2: What is the evidence supporting this compound's efficacy in modulating sleep architecture?
A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that this compound significantly modifies sleep architecture []. This finding supports the potential of this compound as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.
Q3: What is known about the pharmacokinetic profile of this compound?
A3: this compound exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of this compound achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.